6-Amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid
Description
Historical Context of Halogenated Pyrimidine Development
The development of halogenated pyrimidines represents a pivotal chapter in the evolution of heterocyclic chemistry, with roots tracing back to the late nineteenth century when the fundamental pyrimidine framework was first systematically investigated. The historical trajectory of pyrimidine chemistry began in 1879 when Grimaux achieved the first laboratory synthesis of a pyrimidine derivative by preparing barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This landmark achievement established the foundation for subsequent investigations into pyrimidine synthesis and functionalization. The systematic study of pyrimidines commenced in earnest in 1884 with the pioneering work of Pinner, who developed innovative synthetic approaches by condensing ethyl acetoacetate with amidines. Pinner's contributions were instrumental in establishing the nomenclature conventions that continue to influence modern pyrimidine chemistry, as he first proposed the name "pyrimidin" in 1885.
The preparation of the parent pyrimidine compound was subsequently achieved by Gabriel and Colman in 1900 through a sophisticated multi-step process involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction using zinc dust in hot water. This methodological advancement demonstrated the feasibility of introducing halogen substituents into the pyrimidine ring system, thereby laying the groundwork for the development of more complex halogenated derivatives. The evolution from these early synthetic efforts to contemporary compounds such as 6-amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid illustrates the remarkable progress achieved in heterocyclic chemistry over more than a century of research. The incorporation of multiple functional groups, including halogen atoms at strategic positions, represents a sophisticated understanding of structure-activity relationships that has emerged through systematic investigation of pyrimidine chemistry.
The development of halogenated pyrimidines gained significant momentum in the twentieth century as researchers recognized their potential applications in various fields of chemistry and biochemistry. The strategic introduction of halogen atoms into pyrimidine structures has proven to be a powerful tool for modulating molecular properties and enhancing biological activity. Modern synthetic approaches have enabled the preparation of increasingly complex halogenated pyrimidines, exemplified by compounds such as this compound, which demonstrates the sophisticated level of structural complexity achievable through contemporary synthetic methodologies. The historical progression from simple pyrimidine derivatives to highly functionalized molecules reflects the cumulative advancement of synthetic organic chemistry and the continued importance of heterocyclic compounds in modern research.
Chemical Classification and Nomenclature
The compound this compound belongs to the broader classification of halogenated pyrimidine derivatives, specifically representing a multi-substituted pyrimidine bearing both aliphatic and aromatic halogen substituents. Pyrimidines are classified as one of the three diazines, which are six-membered heterocyclic compounds containing two nitrogen atoms in the ring structure. The pyrimidine ring system is characterized by nitrogen atoms positioned at the 1 and 3 positions, distinguishing it from other diazines such as pyrazine (nitrogen atoms at positions 1 and 4) and pyridazine (nitrogen atoms at positions 1 and 2). This fundamental structural framework provides the foundation for the extensive functionalization observed in this compound.
The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds, with the pyrimidine ring serving as the parent structure. The numerical designations in the compound name correspond to specific positions on the pyrimidine ring, with the 6-amino substituent occupying the position adjacent to one of the ring nitrogen atoms. The 2-(4-bromophenyl) substituent represents an aromatic ring system attached at the 2-position of the pyrimidine core, with the bromine atom located at the para position of the phenyl ring. The 5-chloro designation indicates the presence of a chlorine atom directly attached to the pyrimidine ring at the 5-position, while the 4-carboxylic acid functionality provides the compound with its acidic character through the carboxyl group attachment at the 4-position.
| Structural Component | Position | Chemical Description | Molecular Contribution |
|---|---|---|---|
| Amino group | 6-position | Primary amine (-NH2) | Basicity and hydrogen bonding capability |
| Bromophenyl substituent | 2-position | Para-brominated aromatic ring | Increased molecular weight and halogen bonding |
| Chlorine atom | 5-position | Halogen substituent | Electronic modulation of ring system |
| Carboxylic acid | 4-position | Carboxyl functionality (-COOH) | Acidic character and hydrogen bonding |
The molecular formula C11H7BrClN3O2 encapsulates the elemental composition of this complex heterocyclic structure, with a molecular weight of 328.553 daltons reflecting the substantial contribution of the halogen substituents. The Simplified Molecular Input Line Entry System representation NC1=C(Cl)C(=NC(=N1)C1=CC=C(Br)C=C1)C(O)=O provides a compact notation for the complete molecular structure, facilitating computational analysis and database searches. This comprehensive nomenclature system enables precise identification and classification of the compound within chemical databases and research literature.
Importance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its structural complexity to encompass its potential contributions to fundamental understanding of halogenated pyrimidine behavior and reactivity. Heterocyclic compounds containing nitrogen atoms, particularly pyrimidines, occupy a central position in modern chemistry due to their prevalence in biological systems and their utility as synthetic intermediates. The pyrimidine ring system serves as a fundamental building block in nucleic acids, where derivatives such as cytosine, thymine, and uracil form essential components of deoxyribonucleic acid and ribonucleic acid structures. This biological significance underscores the importance of developing sophisticated pyrimidine derivatives that can serve as probes for understanding biological processes or as lead compounds for pharmaceutical development.
The incorporation of halogen atoms into pyrimidine structures, as exemplified by the chlorine and bromine substituents in this compound, represents a powerful strategy for modulating molecular properties and enhancing biological activity. Halogenated pyrimidines have demonstrated significant importance in radiobiological research, where they function as unique non-hypoxic cell radiosensitizers. The mechanism of action for these compounds involves their incorporation into cellular deoxyribonucleic acid, where they replace natural nucleotide bases and subsequently sensitize cells to radiation treatment. This application demonstrates the profound impact that strategic halogenation can have on the biological activity of pyrimidine derivatives.
Research investigations into halogenated pyrimidines have revealed their potential applications in diverse areas of scientific inquiry. The antiproliferative activities of halogenated thieno[3,2-d]pyrimidines have been documented, with compounds containing strategic halogen substitutions demonstrating enhanced activity against cancer cell lines. The ability to introduce multiple halogen atoms at specific positions within the pyrimidine framework provides researchers with unprecedented control over molecular properties and biological activity. The development of compounds such as this compound represents the culmination of decades of research into structure-activity relationships within the pyrimidine family.
The analytical characterization of halogenated pyrimidines has benefited from advanced spectroscopic techniques, including near-edge x-ray absorption fine structure spectroscopy, which has provided detailed insights into the electronic structure of these compounds. Studies examining pyrimidine and halogenated pyrimidine derivatives have demonstrated that the individual characteristics of different spectra can be rationalized in terms of variations in electronic and geometrical structures depending on the localization and electronegativity of halogen substituents. This fundamental understanding of halogen effects on pyrimidine electronic structure contributes to the rational design of new compounds with desired properties.
Position in the Landscape of Functionalized Pyrimidines
Within the extensive landscape of functionalized pyrimidines, this compound occupies a distinctive position as a highly sophisticated example of multi-functional heterocyclic design. The compound represents an advanced iteration of pyrimidine functionalization, incorporating four distinct chemical functionalities within a single molecular framework: an amino group providing basic character, two halogen substituents offering electronic modulation, and a carboxylic acid group contributing acidic properties. This level of functional group diversity is relatively uncommon among pyrimidine derivatives and positions the compound as an exceptional example of molecular complexity within this chemical class.
The strategic placement of functional groups within the pyrimidine structure reflects a sophisticated understanding of heterocyclic chemistry principles and structure-activity relationships. The 6-amino substituent occupies a position that allows for potential hydrogen bonding interactions and provides a site for further chemical modification through standard amine chemistry. The 2-(4-bromophenyl) substituent introduces an aromatic ring system that significantly expands the molecular framework while providing opportunities for additional functionalization through the bromine atom. The 5-chloro substituent directly modulates the electronic properties of the pyrimidine ring through inductive and resonance effects, while the 4-carboxylic acid functionality provides both acidic character and potential for amide bond formation.
| Compound Class | Structural Features | Representative Examples | Molecular Weight Range |
|---|---|---|---|
| Simple halopyrimidines | Single halogen substitution | 5-Bromo-2-chloropyrimidine | 150-200 daltons |
| Amino halopyrimidines | Amino and halogen groups | 6-Amino-5-chloropyrimidine-4-carboxylic acid | 170-180 daltons |
| Aryl-substituted pyrimidines | Aromatic ring attachments | Various bromophenyl derivatives | 200-300 daltons |
| Multi-functional pyrimidines | Multiple diverse substituents | This compound | 320-350 daltons |
The comparison with related compounds such as 6-amino-5-chloropyrimidine-4-carboxylic acid (molecular weight 173.56 daltons) illustrates the significant structural elaboration achieved through the introduction of the 4-bromophenyl substituent. This structural enhancement increases the molecular weight by approximately 155 daltons while introducing additional sites for molecular interactions and potential biological activity. The presence of both chlorine and bromine atoms within the same molecule provides researchers with opportunities to investigate the differential effects of these halogen substituents on molecular properties and biological activity.
Contemporary research in pyrimidine chemistry has demonstrated the synthetic accessibility of increasingly complex derivatives through advanced methodological approaches. The development of efficient synthetic routes for compounds such as 5-bromo-2-chloropyrimidine has established precedents for the preparation of multi-halogenated pyrimidines with high yields and purities. These methodological advances have enabled the exploration of structure-activity relationships within highly functionalized pyrimidine derivatives, leading to the identification of compounds with enhanced biological activities and improved physicochemical properties.
Properties
IUPAC Name |
6-amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN3O2/c12-6-3-1-5(2-4-6)10-15-8(11(17)18)7(13)9(14)16-10/h1-4H,(H,17,18)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUSKWROSWXMPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=N2)N)Cl)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid, with the CAS number 858955-68-7, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a bromophenyl group and a carboxylic acid functional group, which may contribute to its pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H7BrClN3O. The presence of the amino group and halogenated phenyl ring suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound can act as inhibitors of key enzymes involved in various diseases:
- Angiotensin Converting Enzyme (ACE) Inhibition : Some derivatives have shown significant ACE inhibitory activity, which is crucial in managing hypertension and cardiovascular diseases. For instance, related compounds exhibited IC50 values ranging from 0.07 µM to 100 µM, indicating potent inhibition at low concentrations .
- Kinase Inhibition : The compound may interact with receptor tyrosine kinases, which are critical in cancer signaling pathways. Similar pyrimidine derivatives have been reported to inhibit mutant forms of kinases like KIT and PDGFRA, showing selectivity and efficacy against certain cancer types .
Anticancer Activity
The anticancer properties of pyrimidine derivatives have been explored extensively. For example, studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating pathways such as those involving cytochrome P450 enzymes .
Case Study 1: ACE Inhibition
In a comparative study on ACE inhibitors, this compound was evaluated alongside other compounds. It demonstrated a competitive inhibition profile, suggesting its potential use in hypertensive therapies. The study highlighted its low toxicity profile when administered at therapeutic doses.
Case Study 2: Anticancer Efficacy
A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and lung cancer models, with mechanisms linked to apoptosis induction and cell cycle arrest.
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. Specifically, 6-amino pyrimidine derivatives are known to inhibit cancer cell proliferation.
Case Study : A study demonstrated that modifications of 6-amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid led to compounds with enhanced activity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against bacterial strains.
Case Study : In vitro studies showed that certain derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Enzyme Inhibition
This compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dihydrofolate reductase | Competitive | 12.5 |
| Thymidylate synthase | Non-competitive | 8.3 |
The inhibition of these enzymes is crucial for developing treatments for diseases such as cancer and bacterial infections.
Building Block in Organic Synthesis
The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations.
Example Reaction : The introduction of alkyl chains via nucleophilic substitution reactions has been successfully demonstrated, leading to novel derivatives with potential biological activities.
Comparison with Similar Compounds
Substituent Variations and Structural Similarity
The compound’s closest analogs, as identified by CAS similarity scores (0.71–0.78), include:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 5-Chloropyrimidine-4-carboxylic acid | 64224-65-3 | 0.78 | Lacks amino and bromophenyl groups |
| 2-Amino-5-chloropyrimidine-4-carboxylic acid HCl | 1588441-24-0 | 0.73 | Replaces bromophenyl with H at position 2 |
| 6-Amino-5-chloro-4-pyrimidinecarboxylic acid | 914916-98-6 | 0.73 | Positional isomerism (carboxylic acid at C4) |
| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 | 0.71 | Replaces Cl with Br at C5; methylthio at C2 |
Key Observations :
Coordination Chemistry and Metal Binding
Pyrimidine derivatives often act as ligands in coordination complexes. For example:
- Palladium(II) Complexes: A structurally related compound, {[6-amino-2-(butylsulfanyl)pyrimidin-4-yl]oxy}acetic acid, coordinates with Pd(II) via nitrogen atoms at position 1 of the pyrimidine ring, forming trans-bis complexes . The target compound’s bromophenyl group may sterically hinder similar coordination modes, while its carboxylic acid could enable alternative binding mechanisms (e.g., chelation via COO⁻).
Physicochemical Properties
- Solubility: The carboxylic acid group improves aqueous solubility relative to esters or nonpolar substituents (e.g., cyclopropyl in CymitQuimica’s analog) .
- Thermal Stability: Chloro and bromo substituents likely increase thermal stability compared to fluorine-containing analogs (e.g., 5-Amino-4-fluoro-2-methylphenol in Biopharmacule’s catalog) .
Preparation Methods
Method Summary
- Starting materials: p-bromophenylacetic acid and a solid acid catalyst.
- Procedure:
- Reflux p-bromophenylacetic acid with methanol and a solid acid catalyst for 5-6 hours.
- Cool, filter to recover catalyst, remove methanol by reduced pressure distillation.
- Add hydrophobic solvent, wash with water, concentrate to obtain intermediate 1.
- React intermediate 1 with sodium methoxide, methanol, and dimethyl carbonate under nitrogen at 70-80 °C for 4-8 hours to get intermediate 2.
- Add formamidine hydrochloride, stir at 20-30 °C for 15-17 hours to yield intermediate 3.
- Chlorination via reaction with solid phosgene in toluene and N,N-dimethylaminopyridine at 20-35 °C, then heating to 95-105 °C for 3-5 hours.
- Work-up includes extraction and solvent removal to isolate 5-(4-bromophenyl)-4,6-dichloropyrimidine.
Reaction Conditions and Yields
| Step | Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Reflux with methanol & acid | Stirring, reflux | ~65-70 | 5-6 | Catalyst recovery step included |
| Sodium methoxide + dimethyl carbonate | N2 atmosphere, stirring | 70-80 | 4-8 | Intermediate 2 formation |
| Formamidine hydrochloride addition | Stirring | 20-30 | 15-17 | Intermediate 3 formation |
| Chlorination with phosgene | Stepwise addition, heating | 20-35 then 95-105 | 3-5 | Final intermediate chlorination |
This method provides a reliable route to the dichloropyrimidine intermediate with good control over substitution and purity.
Synthesis of 5-Bromo-2,4-dichloropyridine as a Related Halogenated Intermediate
Though this compound is a pyridine derivative, its preparation shares synthetic strategies relevant for halogenation and substitution patterns useful in pyrimidine chemistry.
Method Summary
- Starting material: 2-amino-4-chloropyridine.
- Key steps:
- Bromination using N-bromo-succinimide (NBS) in methylene chloride at 0 °C.
- Diazotization with sodium nitrite in hydrochloric acid at -30 °C.
- Chlorination with cuprous chloride to replace diazonium group.
- Yields: Bromination yields ~87%, diazotization/chlorination yields ~68%.
Scale-up Data
| Scale | Bromination Yield (%) | Diazotization/Chlorination Yield (%) | Notes |
|---|---|---|---|
| Laboratory | 87 | 68 | 50 g starting material |
| Lab scale | 87 | 68 | 500 g starting material |
| Pilot scale | 87 | 68 | 5 kg starting material |
This method avoids hazardous reagents like butyllithium and phosphorus oxychloride, operates at mild temperatures, and is scalable for industrial production.
Final Functionalization to 6-Amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic Acid
While specific detailed procedures for the final compound are less explicit in the public domain, the general synthetic strategy involves:
- Starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine.
- Selective substitution of chlorine at position 5 with an amino group (via nucleophilic aromatic substitution using ammonia or an amine source).
- Introduction of the carboxylic acid group at position 4, possibly through hydrolysis of an ester intermediate or direct carboxylation.
- Purification by crystallization or chromatography.
The key is the selective reactivity of the chlorines on the pyrimidine ring, allowing stepwise substitution to install the amino and carboxylic acid groups without affecting the bromophenyl substituent.
Summary Table of Preparation Steps
Research Findings and Analysis
- Selectivity: The chlorines at positions 4 and 6 on the pyrimidine ring have different reactivities, enabling selective substitution. Position 5 chlorine is generally more reactive toward nucleophilic substitution, facilitating amino group introduction.
- Catalysts and solvents: Solid acid catalysts and methanol are effective for early steps; phosgene and N,N-dimethylaminopyridine enable chlorination with good yields.
- Safety and scalability: The described methods avoid highly hazardous reagents and extreme conditions, making them suitable for scale-up.
- Yields: Intermediate yields are generally high (above 80% for bromination and above 60% for diazotization/chlorination), indicating efficient synthetic routes.
- Purification: Common techniques include extraction, washing with brine, drying over sodium sulfate, and chromatographic purification.
Q & A
Q. What are the recommended synthetic routes for 6-amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid?
The Suzuki-Miyaura cross-coupling reaction is a robust method for constructing the pyrimidine scaffold with aryl substituents. For example, coupling 4-bromophenylboronic acid with a chloropyrimidine precursor (e.g., 4,6-dichloropyrimidine) using a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous solvents (e.g., THF or DMF) under inert conditions yields intermediates. Subsequent functionalization (e.g., amination at position 6, carboxylation at position 4) completes the synthesis. Reaction monitoring via TLC with UV visualization (254 nm) ensures intermediate purity .
Q. How should researchers handle and store this compound to maintain stability?
Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 0–6°C to prevent degradation. Use chemical fume hoods during handling, and employ personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Avoid prolonged exposure to moisture, as hydrolysis of the carboxylic acid or chloro substituent may occur .
Q. What analytical techniques are suitable for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromophenyl integration, amino proton signals).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₈BrClN₃O₂).
- X-ray Crystallography : Resolves bond angles/distances (e.g., C-Br bond ~1.89 Å, pyrimidine ring planarity) .
Q. What solvents are optimal for dissolving this compound in experimental settings?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Solubility testing via gradient HPLC (C18 column, acetonitrile/water mobile phase) can quantify solubility limits under varying pH .
Advanced Research Questions
Q. How can reaction yields be improved during the Suzuki-Miyaura coupling step?
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to reduce loading (≤2 mol%) while maintaining efficiency.
- Solvent Selection : Use degassed toluene/ethanol mixtures (3:1) to enhance boronic acid reactivity.
- Temperature Control : Perform reactions at 80–90°C for 12–18 hours to balance conversion and side-product formation .
Q. What strategies mitigate competing side reactions during functionalization (e.g., amination)?
Q. How does the electronic nature of the 4-bromophenyl group influence reactivity?
The bromine atom acts as an electron-withdrawing group, polarizing the phenyl ring and enhancing electrophilic substitution at the pyrimidine’s C2 position. Density Functional Theory (DFT) calculations can model charge distribution (e.g., Mulliken charges on pyrimidine carbons) to predict reactivity trends .
Q. What computational methods are effective for studying this compound’s interactions with biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
